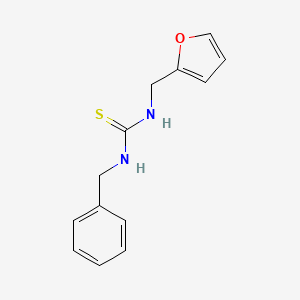![molecular formula C21H15FN2O5 B5963257 N-{3-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-3-nitrobenzamide](/img/structure/B5963257.png)
N-{3-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-3-nitrobenzamide is a synthetic organic compound with the molecular formula C21H15FN2O5 It is characterized by the presence of a fluorophenyl group, an oxoethoxy linkage, and a nitrobenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-3-nitrobenzamide typically involves a multi-step process:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through a halogenation reaction.
Oxidation and Etherification: The intermediate undergoes oxidation to form the oxo group, followed by etherification to introduce the ethoxy linkage.
Coupling with Nitrobenzamide: The final step involves coupling the intermediate with 3-nitrobenzamide under specific reaction conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-{3-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Hydrolysis: Formation of carboxylic acid and amine.
Applications De Recherche Scientifique
N-{3-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.
Mécanisme D'action
The mechanism of action of N-{3-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{3-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide
- N-{3-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}benzamide
Uniqueness
N-{3-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-3-nitrobenzamide is unique due to the specific positioning of the nitro group on the benzamide moiety, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
N-[3-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O5/c22-16-9-7-14(8-10-16)20(25)13-29-19-6-2-4-17(12-19)23-21(26)15-3-1-5-18(11-15)24(27)28/h1-12H,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTQEENVGGCLGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)OCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-bicyclo[2.2.1]hept-2-yl-1-(2-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B5963180.png)
![N-[(4-oxo-3H-quinazolin-2-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide](/img/structure/B5963184.png)
![2-Methyl-4-(pyrrolidin-1-YL)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine](/img/structure/B5963185.png)

![1-[benzyl(methyl)amino]-3-(4-{[(2-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5963211.png)

![methyl 4-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5963223.png)
![3-[1-(1-benzothiophen-2-ylmethyl)piperidin-4-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B5963226.png)
![N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-1-propanesulfonamide](/img/structure/B5963234.png)
![1-(1-adamantyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5963240.png)
![ETHYL 2-{[(ALLYLAMINO)CARBONYL]AMINO}ACETATE](/img/structure/B5963249.png)
![1-(4-fluorobenzyl)-4-({[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}amino)-2-pyrrolidinone](/img/structure/B5963253.png)

![1-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}-2-pyrrolidinone](/img/structure/B5963278.png)
